3-(Furan-2-yl)-3-phenylpropanimidic acid
Description
Contextualization within Furan (B31954) and Imidic Acid Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.lywisdomlib.org It is a prevalent structural unit in a vast array of natural products and synthetic compounds with significant biological activities. utripoli.edu.lywisdomlib.orgresearchgate.net Furan derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. utripoli.edu.lywisdomlib.orgresearchgate.net The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, makes it a versatile building block in organic synthesis. slideshare.net
Imidic acids are a class of organic compounds characterized by the functional group RC(=NH)OH. wikipedia.org They are the tautomers of amides, which are generally the more stable form. wikipedia.orgthieme-connect.de The amide-imidic acid tautomerism is a fundamental concept in organic chemistry, with the equilibrium typically favoring the amide. thieme-connect.deresearchgate.netstackexchange.com The imidic acid form is often considered an unstable intermediate in reactions involving amides. thieme-connect.de
The theoretical structure of 3-(Furan-2-yl)-3-phenylpropanimidic acid combines the aromatic furan and phenyl rings with a three-carbon chain terminating in an imidic acid group. This unique combination suggests a molecule with potential for diverse chemical interactions and biological activity, drawing from the properties of both furans and the largely unexplored class of imidic acids.
Significance of the Propanimidic Acid Scaffold in Chemical Research
While specific research on the this compound scaffold is absent, the broader propanamide and propanoic acid scaffolds are of considerable interest. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and evaluated for their antibacterial activity, showing efficacy against strains like Escherichia coli. utripoli.edu.lymdpi.com
The replacement of a carboxylic acid or amide with an imidic acid can be considered a form of bioisosteric replacement, a strategy used in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or enhancing its biological activity. The imidic acid group, with its different hydrogen bonding capabilities and pKa compared to a carboxylic acid, could theoretically alter a molecule's interaction with biological targets. Research into scaffolds that facilitate S to N acyl transfer for amide bond formation highlights the ongoing interest in developing new chemical tools for creating complex molecules like peptides and proteins. nih.gov The propanimidic acid scaffold, therefore, represents a yet-to-be-explored area with potential for the development of novel chemical entities.
Scope and Research Objectives
Given the lack of existing data, the primary research objectives for investigating this compound would be foundational. The initial scope would necessarily involve its synthesis, likely from its corresponding amide, 3-(furan-2-yl)-3-phenylpropanamide. Subsequent objectives would include its isolation and characterization to determine its stability.
Further research would aim to:
Investigate the tautomeric equilibrium between 3-(furan-2-yl)-3-phenylpropanamide and this compound.
Explore the chemical reactivity of the imidic acid functional group in this specific molecular context.
Conduct preliminary in-vitro screening for biological activity, drawing inspiration from the known antibacterial properties of its propanoic acid analog. utripoli.edu.lymdpi.com
These objectives would provide the fundamental knowledge required to assess the potential of this and other related propanimidic acids in chemical and pharmaceutical research.
Interactive Data Tables
General Properties of Constituent Moieties
| Moiety | Class | Key Characteristics |
| Furan | Heterocyclic Aromatic | Participates in electrophilic substitution, acts as a diene in Diels-Alder reactions, present in many bioactive molecules. utripoli.edu.lyslideshare.net |
| Phenyl | Aromatic Hydrocarbon | Provides a rigid scaffold, participates in pi-stacking interactions, can be functionalized to modulate properties. |
| Imidic Acid | Functional Group | Tautomer of amide, generally less stable, can act as a hydrogen bond donor and acceptor. wikipedia.orgthieme-connect.de |
Comparison of Related Functional Groups
| Functional Group | General Formula | Key Features |
| Carboxylic Acid | R-COOH | Acidic, forms strong hydrogen bonds, common in biological systems. creative-proteomics.comwikipedia.orgnist.govchemcess.comnih.gov |
| Amide | R-CONH₂ | Generally neutral, very stable, forms hydrogen bonds, fundamental component of proteins. wikipedia.orgthieme-connect.de |
| Imidic Acid | R-C(OH)=NH | Tautomer of amide, generally unstable, less common. wikipedia.orgthieme-connect.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQHNBOMYNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Considerations of 3 Furan 2 Yl 3 Phenylpropanimidic Acid
Systematic IUPAC Naming Principles
The systematic name for 3-(furan-2-yl)-3-phenylpropanimidic acid is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves identifying the principal functional group, the parent chain, and all substituents.
Principal Functional Group: The imidic acid group (-C(=NH)OH) is the principal functional group, taking precedence over the furan (B31954) and phenyl rings. The suffix for an imidic acid is "-imidic acid".
Parent Chain: The longest carbon chain containing the principal functional group is a three-carbon chain (propane). Therefore, the base name is "propanimidic acid".
Substituents: Two substituents are attached to the carbon chain: a furan-2-yl group and a phenyl group. Both are located at the third carbon atom of the propane (B168953) chain.
Locants: Numbering of the propane chain starts from the carbon of the imidic acid group as position 1. This places the furan-2-yl and phenyl groups at position 3.
Combining these elements, the systematic IUPAC name is This compound .
| Component | Identification | IUPAC Term |
| Principal Functional Group | Imidic Acid | -imidic acid |
| Parent Chain | 3-carbon chain | Propane |
| Substituents | Furan ring at position 2, Phenyl ring | Furan-2-yl, Phenyl |
| Locants | Position of substituents on the parent chain | 3, 3 |
Stereochemical Aspects and Isomerism
The structure of this compound contains a chiral center, which is the carbon atom at the third position of the propanimidic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a furan-2-yl group, a phenyl group, and the -(CH2)C(=NH)OH group. The presence of this chiral center means that the compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers.
The assignment of the absolute configuration (R or S) is based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral carbon is determined by their atomic number.
CIP Priority Assignment for Substituents on the Chiral Center:
| Priority | Substituent Group | Reason for Priority |
| 1 | Phenyl group | The carbon atom of the phenyl ring is bonded to other carbon atoms. |
| 2 | Furan-2-yl group | The carbon atom of the furan ring is bonded to an oxygen and two carbon atoms. |
| 3 | -CH2C(=NH)OH group | The carbon atom is bonded to another carbon atom. |
| 4 | Hydrogen atom | Lowest atomic number. |
The spatial arrangement of these groups around the chiral center determines whether the enantiomer is (R) or (S). A physical sample of this compound would typically be a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, unless a stereoselective synthesis is employed.
Tautomerism and Isomeric Equilibria of the Imidic Acid Moiety
Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. numberanalytics.com The imidic acid functional group is a classic example of a moiety that exhibits tautomerism.
Imidic acids are the tautomeric forms of amides. wikipedia.orgthieme-connect.de In the case of this compound, it exists in equilibrium with its amide tautomer, 3-(furan-2-yl)-3-phenylpropanamide. This specific type of tautomerism is known as amide-imidic acid tautomerism. numberanalytics.com The interconversion involves the migration of a proton between the oxygen and nitrogen atoms of the C(=N)OH group. wikipedia.org
The amide form is generally more stable than the imidic acid form. thieme-connect.destackexchange.com Theoretical studies have shown that the amide tautomer is often favored due to resonance stabilization, which delocalizes the lone pair of electrons from the nitrogen atom into the carbonyl group. solubilityofthings.com
Furthermore, the furan ring itself can be involved in a form of keto-enol tautomerism, particularly under certain reaction conditions, although this is less prevalent than the amide-imidic acid tautomerism of the side chain. nih.govacs.orgstackexchange.com
Spectroscopic methods are crucial for identifying and quantifying the different tautomeric forms in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton on the hydroxyl group of the imidic acid tautomer would exhibit a characteristic chemical shift. The protons on the nitrogen atom of the amide tautomer would also have a distinct signal. The integration of these signals can provide the ratio of the two tautomers in solution. stackexchange.com For instance, in related keto-enol systems in furan derivatives, the enolic proton gives a signal in the range of δ = 6.20–8.10 ppm. nih.govacs.org
¹³C NMR: The carbon atom of the C=O group in the amide tautomer will have a different chemical shift compared to the C=N carbon in the imidic acid tautomer. For example, in 3-(furan-2-yl)-3-phenylpropanoic acid, the carboxylic acid carbon appears at δ = 177.4 ppm. mdpi.com The amide carbonyl would be in a similar region, while the imidic acid carbon would be shifted.
Infrared (IR) Spectroscopy:
Amide Form: A strong absorption band corresponding to the C=O stretching vibration would be observed, typically in the range of 1650-1690 cm⁻¹. Another characteristic band for the N-H stretching of the amide would be present around 3200-3400 cm⁻¹.
Imidic Acid Form: This tautomer would show a C=N stretching vibration, which is generally weaker than the C=O band, and a broad O-H stretching band around 3200-3600 cm⁻¹.
The equilibrium between the amide and imidic acid tautomers is sensitive to several external and internal factors.
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium. nih.gov Polar protic solvents may favor the more polar amide form, while nonpolar solvents might shift the equilibrium. For example, the enol content in acetoacetic acid is significantly higher in nonpolar CCl₄ compared to polar D₂O. masterorganicchemistry.com
Temperature: Changes in temperature can alter the position of the equilibrium. The thermodynamic parameters (enthalpy and entropy) of the tautomerization process will determine the direction of the shift with temperature.
pH (Acidity/Basicity): The tautomerization can be catalyzed by both acids and bases. numberanalytics.comlibretexts.org In acidic conditions, protonation of the carbonyl oxygen can facilitate the formation of the imidic acid. solubilityofthings.com Conversely, in basic conditions, deprotonation can lead to an anion that can be protonated at either the nitrogen or oxygen atom. wikipedia.org The relative acidity of the N-H proton in the amide and the O-H proton in the imidic acid plays a crucial role. researchgate.net
Substituent Effects: The electronic properties of the furan and phenyl rings can influence the stability of the tautomers. Electron-withdrawing or -donating groups on these rings can affect the acidity and basicity of the functional groups involved in the tautomerism. solubilityofthings.comresearchgate.net
Synthetic Methodologies for 3 Furan 2 Yl 3 Phenylpropanimidic Acid and Its Precursors
Retrosynthetic Analysis of the 3-(Furan-2-yl)-3-phenylpropanimidic Acid Framework
A direct synthetic route to this compound is not extensively documented in the current chemical literature. However, a logical retrosynthetic analysis allows for the proposition of a viable synthetic pathway. The imidic acid functional group can be disconnected to a more common and stable precursor, such as a nitrile or an amide. The Pinner reaction, for instance, provides a classic route to imidates (the esters of imidic acids) from nitriles and alcohols under acidic conditions, which can then be hydrolyzed.
Therefore, the primary target for retrosynthesis becomes the corresponding nitrile, 3-(furan-2-yl)-3-phenylpropanenitrile, or the amide, 3-(furan-2-yl)-3-phenylpropanamide. These can be derived from the more stable and synthetically accessible carboxylic acid, 3-(Furan-2-yl)-3-phenylpropanoic acid. bldpharm.com
Further disconnection of the 3-(furan-2-yl)-3-phenylpropanoic acid skeleton at the C3-phenyl bond points towards a Friedel-Crafts-type reaction. This involves the electrophilic attack of a suitable three-carbon furan-containing synthon onto a benzene (B151609) ring. A key precursor for this transformation is 3-(furan-2-yl)propenoic acid, which can be readily prepared from furan-2-carbaldehyde. This multi-step disconnection strategy forms the basis for the synthetic approaches discussed below.
Approaches to the 3-(Furan-2-yl)-3-phenylpropanoic Acid Skeleton (as a potential precursor)
The synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid and its derivatives is a critical step in accessing the target imidic acid. The primary method involves the addition of a phenyl group across the double bond of a 3-(furan-2-yl)propenoic acid derivative, a reaction that falls under the category of hydroarylation.
The addition of benzene across the activated double bond of 3-(furan-2-yl)propenoic acid is effectively a Friedel-Crafts-type alkylation. This reaction is catalyzed by strong Brønsted or Lewis acids, which activate the propenoic acid derivative towards electrophilic attack by the arene. researchgate.net
Strong Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), are effective catalysts for the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters. mdpi.comnih.gov In these reactions, the superacid is believed to generate a highly reactive electrophilic species through O,C-diprotonation of the starting furan (B31954) acid or ester. nih.govresearchgate.net This superelectrophilic activation facilitates the attack of an aromatic ring like benzene onto the carbon-carbon double bond. nih.gov
For example, the reaction of 3-(furan-2-yl)propenoic acid with benzene in the presence of TfOH at 0 °C for 2 hours yields the desired 3-(furan-2-yl)-3-phenylpropanoic acid. mdpi.com While effective, the yields can sometimes be moderate, and the harsh conditions can lead to side reactions. researchgate.net
Lewis acids, particularly aluminum halides like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are also potent catalysts for this transformation. nih.govresearchgate.net These reactions are typically carried out by adding the 3-(furan-2-yl)propenoic acid to a suspension of the Lewis acid in benzene at room temperature. mdpi.com
Studies have shown that Lewis acid catalysis can be more efficient than superacid catalysis for this specific transformation. The reaction of 3-(furan-2-yl)propenoic acid with benzene using AlCl₃ as a catalyst has been reported to give a significantly higher yield compared to the reaction using TfOH. mdpi.comresearchgate.net
Table 1: Comparison of Acid Catalysts for the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid mdpi.comresearchgate.net
| Catalyst | Temperature | Time | Yield |
| TfOH | 0 °C | 2 h | 33% |
| AlBr₃ | Room Temp. | 1 h | 52% |
| AlCl₃ | Room Temp. | 1 h | 65% |
| AlCl₃ | Room Temp. | 4 h | 47% |
This interactive table summarizes the yields of 3-(Furan-2-yl)-3-phenylpropanoic acid obtained from the reaction of 3-(furan-2-yl)propenoic acid and benzene under different acidic conditions.
The crucial starting material for the hydroarylation reactions, 3-(furan-2-yl)propenoic acid, is itself synthesized through a condensation reaction. nih.govresearchgate.net This is typically achieved via a Knoevenagel condensation, where furan-2-carbaldehyde (furfural) is reacted with malonic acid in the presence of a base. researchgate.net This well-established method provides a reliable route to the α,β-unsaturated acid precursor. Other similar condensation reactions, such as the Erlenmeyer-Plöchl reaction involving hippuric acid, can also be used to generate related unsaturated systems from furan-2-carbaldehyde. nih.gov
The hydroarylation reaction is a specific example of an electrophilic aromatic substitution (EAS). The furan ring is known to be significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density within the ring. pearson.commatanginicollege.ac.in Electrophilic attack preferentially occurs at the 2-position (or 5-position), as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance involving the oxygen's lone pair of electrons compared to attack at the 3-position. pearson.compearson.comquora.com
While the primary strategy discussed involves the furan ring being part of the electrophile, alternative strategies could envision the furan acting as the nucleophile. For instance, a Friedel-Crafts reaction between furan and a cinnamoyl chloride derivative could potentially form the carbon skeleton, although this might be complicated by the reactivity of the furan ring and potential for polymerization under strong acid conditions. matanginicollege.ac.in However, the most successful and documented method remains the acid-catalyzed hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. mdpi.comresearchgate.net
Friedel-Crafts Alkylation and Related Hydroarylation Reactions
Synthesis of the Imidic Acid Functional Group
The construction of the imidic acid functional group, RC(=NR')OH, is a pivotal step in the synthesis of the target molecule. Several general strategies can be adapted for this purpose, each with its own set of advantages and challenges.
Conversion from Nitriles via Alcoholysis/Aminolysis (General Imidic Acid Synthesis)
The conversion of nitriles represents a primary route to imidic acids and their derivatives. This transformation can be achieved through alcoholysis or aminolysis, often under catalytic conditions.
The Pinner reaction is a classic method that involves the acid-catalyzed alcoholysis of a nitrile to form an imidate salt, also known as a Pinner salt. rroij.comwikipedia.org In the context of synthesizing this compound, the corresponding nitrile, 3-(furan-2-yl)-3-phenylpropanenitrile, would be treated with an alcohol in the presence of a strong acid like hydrogen chloride. The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol. rroij.com The resulting imidate salt can then be neutralized to yield the corresponding imidate (an ester of the imidic acid). Subsequent hydrolysis of the imidate can lead to the desired imidic acid, although careful control of reaction conditions is necessary to avoid complete hydrolysis to the corresponding amide and carboxylic acid. nih.govlibretexts.org
Aminolysis of nitriles offers another pathway to amidines, which are structurally related to imidic acids. This reaction typically requires activation of the nitrile with Lewis acids or is performed under high temperature and pressure. mdpi.com Catalytic systems, such as those based on copper, have been developed to facilitate the addition of amines to nitriles under milder conditions. mdpi.com The resulting amidine can be considered a derivative of the imidic acid where the hydroxyl group is replaced by an amino group.
| Reaction | Starting Material | Reagents | Intermediate/Product | Reference |
| Pinner Reaction | Nitrile | Alcohol, Strong Acid (e.g., HCl) | Imidate Salt | rroij.comwikipedia.org |
| Nitrile Aminolysis | Nitrile | Amine, Lewis Acid/Catalyst | Amidine | mdpi.com |
This table is interactive. Click on the headers to sort.
Direct Synthetic Routes to Imidic Acids
Direct synthesis of imidic acids is challenging due to their tendency to tautomerize to the more stable amide form. wikipedia.org However, several methods describe the in situ generation or synthesis of these compounds.
One potential route involves the reaction of a carboxylic acid with a nitrogen-containing reagent. For instance, carboxylic acids can react with azanone or diazene (B1210634) derivatives to form imidic acids. wikipedia.org Another approach is the metal-catalyzed dehydrogenation of geminal amino alcohols. wikipedia.org
In a more direct approach analogous to amide synthesis, a carboxylic acid could potentially be activated and then reacted with an amine under conditions that favor the formation of the imidic acid tautomer. While direct amide synthesis from carboxylic acids and amines is well-established, often utilizing catalysts to overcome the high activation energy, specific conditions to isolate the imidic acid are less common. rsc.orgnih.govresearchgate.netrsc.org The choice of solvent and the nature of the catalyst can influence the tautomeric equilibrium. wikipedia.org
| Method | Precursors | Key Transformation | Reference |
| From Carboxylic Acids | Carboxylic Acid, Azanone/Diazene | Reaction with nitrogen source | wikipedia.org |
| Dehydrogenation | Geminal Amino Alcohol | Metal-catalyzed oxidation | wikipedia.org |
| Amide Tautomerization | Amide | Tautomerization | wikipedia.org |
This table is interactive. Click on the headers to sort.
Multicomponent Reactions Incorporating Imidic Acid Moieties
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and could be adapted for the synthesis of structures containing the imidic acid moiety. beilstein-journals.org While no MCRs are specifically reported to yield simple imidic acids as the primary product, the principles of MCRs can be applied to construct the backbone of this compound.
For instance, an MCR could be designed involving a furan derivative, a phenyl-containing component, and a source of the imidate or a precursor functional group. Ugi and Passerini reactions are powerful MCRs that are used to create a wide variety of scaffolds. nih.gov A modified MCR could potentially assemble the furan, phenyl, and a nitrile or other functional group that can be subsequently converted to the imidic acid. Some MCRs are known to proceed through imine intermediates, which could be intercepted or modified to lead to the desired imidic acid structure. mdpi.comnih.gov
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are crucial for the successful synthesis of this compound, particularly in directing the reaction towards the desired product and away from byproducts like the corresponding amide.
Homogeneous Catalysis
Homogeneous catalysts, which are in the same phase as the reactants, offer high selectivity and activity under mild conditions. uva.nl For the synthesis of imidic acids and their derivatives, various homogeneous catalysts can be employed.
In the context of the Pinner reaction and related nitrile alcoholysis, strong Brønsted acids like anhydrous HCl are traditionally used. wikipedia.org However, more modern approaches might involve the use of Lewis acids to activate the nitrile. For reactions involving the formation of amides, which are closely related to imidic acids, a variety of homogeneous transition metal catalysts based on ruthenium, iridium, and rhodium have been investigated. nih.gov These catalysts can facilitate the hydration of nitriles or the dehydrogenation of alcohols and subsequent reaction with amines. Organocatalysts, such as imidazole (B134444) and its derivatives, have also been shown to be effective in promoting the synthesis of amides from carboxylic acids and could potentially be tuned to favor the formation of imidic acids. rsc.orgnih.govresearchgate.net
| Catalyst Type | Example | Relevant Reaction | Reference |
| Brønsted Acid | HCl | Pinner Reaction | wikipedia.org |
| Transition Metal Complex | Ruthenium, Rhodium complexes | Amide Synthesis, Nitrile Hydration | nih.gov |
| Organocatalyst | Imidazole | Amide Synthesis | rsc.orgnih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Heterogeneous Catalysis (e.g., Nanoparticle-Mediated Syntheses)
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. For the synthesis of imidic acid precursors, various solid catalysts can be utilized.
Solid acid catalysts, such as zeolites or sulfated zirconia, could replace homogeneous Brønsted or Lewis acids in the alcoholysis of nitriles. In the synthesis of amides and imides, heterogeneous Lewis acid catalysts like niobium pentoxide (Nb2O5) have shown high activity and reusability. researchgate.net These catalysts are often tolerant to water and basic amines, which is advantageous.
Nanoparticle-mediated catalysis is a rapidly developing field that could offer unique advantages for the synthesis of imidic acids. Metal nanoparticles, such as those of palladium, platinum, or gold, supported on various materials like metal oxides or carbon, can exhibit high catalytic activity and selectivity due to their high surface area and unique electronic properties. While direct application to imidic acid synthesis is not widely reported, nanoparticle catalysts are used in related reactions such as the hydrogenation of nitriles and amides, and oxidation reactions. The development of tailored nanoparticle catalysts could provide a novel and efficient route to this compound and its derivatives.
| Catalyst Type | Example Material | Potential Application | Reference |
| Solid Lewis Acid | Niobium Pentoxide (Nb2O5) | Imide/Amide Synthesis | researchgate.net |
| Supported Nanoparticles | Pd, Pt on metal oxide | Nitrile/Amide transformations | - |
This table is interactive. Click on the headers to sort.
Solvent-Free and Green Chemistry Approaches
The development of environmentally benign synthetic routes is a central theme in modern chemistry. For the synthesis of this compound and its precursors, several green chemistry approaches have been explored, emphasizing the reduction or elimination of hazardous solvents and reagents.
One of the most promising green strategies is the use of solvent-free mechanochemical amidation . This technique, often employing ball milling, facilitates the reaction between a carboxylic acid and an amine source in the absence of a solvent. omicsonline.org The intimate mixing of reactants at the molecular level, induced by mechanical force, can lead to high yields in short reaction times. omicsonline.org For the conversion of 3-(furan-2-yl)-3-phenylpropanoic acid, this method would involve milling the acid with a suitable nitrogen source, such as urea (B33335), in the presence of a coupling agent. omicsonline.org This approach significantly reduces waste and eliminates the need for potentially toxic solvents. omicsonline.org
Another notable solvent-free method involves the direct heating of a triturated mixture of the carboxylic acid, urea as the nitrogen source, and a catalyst like boric acid. semanticscholar.org This simple and efficient procedure avoids the use of any solvent and can be performed with readily available and non-hazardous materials. semanticscholar.org The initial trituration (grinding) of the reactants depresses the melting point of the mixture, allowing the reaction to proceed upon direct heating. semanticscholar.org
The use of solid acid catalysts also represents a significant green advancement, particularly for the synthesis of the precursor, 3-(furan-2-yl)-3-phenylpropanoic acid. Catalysts like Amberlyst® 15, a polymeric ionic exchange resin, and various zeolites have been successfully employed in the synthesis of furan derivatives. researchgate.net These solid catalysts can be easily separated from the reaction mixture and, in many cases, can be regenerated and reused multiple times, which is both economically and environmentally advantageous. researchgate.net For instance, Amberlyst® 15 has shown consistent product yields even after several reuse cycles. researchgate.net
Furthermore, transition-metal-free and solvent-free conditions have been developed for the direct amidation of unactivated esters, which are derivatives of the corresponding carboxylic acids. rsc.org A method mediated by sodium tert-butoxide (NaOtBu) allows for the synthesis of amides at room temperature in good to excellent yields without the need for transition metals or organic solvents. rsc.org This protocol also features an environmentally friendly workup procedure that often circumvents the need for chromatographic purification. rsc.org
The following table summarizes some of the green and solvent-free approaches applicable to the synthesis of amides and their precursors, which could be adapted for this compound.
| Method | Key Features | Potential Application | Reference |
|---|---|---|---|
| Mechanochemical Amidation (Ball Milling) | Solvent-free, rapid reaction times, high yields. | Conversion of 3-(furan-2-yl)-3-phenylpropanoic acid to its amide/imidic acid. | omicsonline.org |
| Direct Heating with Urea and Boric Acid | Solvent-free, uses readily available, low-toxicity reagents. | Amidation of 3-(furan-2-yl)-3-phenylpropanoic acid. | semanticscholar.org |
| Solid Acid Catalysis (e.g., Amberlyst® 15) | Reusable catalyst, can be used in greener solvents or solvent-free conditions. | Synthesis of furan-containing precursors. | researchgate.net |
| NaOtBu-Mediated Amidation of Esters | Transition-metal-free, solvent-free, room temperature conditions. | Conversion of methyl 3-(furan-2-yl)-3-phenylpropanoate to the amide/imidic acid. | rsc.org |
Yield and Selectivity Control in Synthetic Pathways
Controlling the yield and selectivity is paramount in the synthesis of this compound and its precursors. The primary route to the precursor, 3-(furan-2-yl)-3-phenylpropanoic acid, involves the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene. The choice of catalyst and reaction conditions plays a crucial role in the outcome of this reaction.
The reaction can be catalyzed by both Brønsted and Lewis acids, with varying degrees of success. For instance, the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst at room temperature for one hour has been shown to provide the highest yield of 3-(furan-2-yl)-3-phenylpropanoic acid, reaching up to 65%. nih.govmdpi.com However, prolonging the reaction time can lead to a decrease in yield due to the formation of side products. nih.gov The reaction with aluminum bromide (AlBr₃) offers a comparable, albeit slightly lower, yield. nih.gov
Triflic acid (TfOH), a strong Brønsted acid, can also be employed for this transformation, although the yields are generally more moderate, in the range of 22–33%. nih.gov In contrast, other acids like trifluoroacetic acid are not sufficiently strong to activate the starting material, while sulfuric acid (H₂SO₄) tends to promote the formation of oligomeric materials, thus reducing the selectivity for the desired product. nih.gov
The following table presents a comparison of different catalysts and their impact on the yield of 3-(furan-2-yl)-3-phenylpropanoic acid from the reaction of 3-(furan-2-yl)propenoic acid and benzene.
| Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | 1 h | Room Temperature | 65 | nih.govmdpi.com |
| AlCl₃ | 4 h | Room Temperature | 47 | nih.gov |
| AlBr₃ | 1 h | Room Temperature | 52 | nih.gov |
| TfOH | 2 h | 0 °C | 33 | nih.gov |
| H₂SO₄ | - | - | Oligomeric materials | nih.gov |
| FeBr₃ | - | - | Oligomeric materials | nih.gov |
For the subsequent conversion to the imidic acid, the choice of amidation method and reaction parameters is critical for yield and selectivity. In solvent-free mechanochemical synthesis, the type of coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and the milling time are key variables that need to be optimized to maximize the yield of the amide tautomer. omicsonline.org Similarly, in thermally driven solvent-free methods, the temperature and the ratio of the carboxylic acid to the nitrogen source (e.g., urea) are crucial for achieving high conversion and selectivity. semanticscholar.org
Mechanistic Investigations of Reactions Involving 3 Furan 2 Yl 3 Phenylpropanimidic Acid
Reaction Mechanism Elucidation for Synthetic Transformations
No dedicated studies on the reaction mechanisms of 3-(Furan-2-yl)-3-phenylpropanimidic acid have been found. While research exists on the synthesis and reactions of its precursors, such as 3-(furan-2-yl)propenoic acid, the specific reactivity of the imidic acid functional group in this molecular framework has not been detailed. mdpi.comresearchgate.netnih.gov
Electrophilic Activation Mechanisms
There are no available studies describing the electrophilic activation of this compound. Mechanistic insights into how this compound behaves in the presence of electrophiles, including the role of the furan (B31954) ring, the phenyl group, and the imidic acid moiety in directing such reactions, have not been documented.
Carbocationic Intermediate Formation and Reactivity
The potential formation and subsequent reactivity of carbocationic intermediates derived from this compound have not been investigated. Research on related furan derivatives has explored the generation of O,C-diprotonated species in superacidic media, which act as reactive electrophilic intermediates. mdpi.comresearchgate.netnih.gov However, analogous studies on the title compound are absent from the literature.
Nucleophilic Attack Pathways
Detailed pathways of nucleophilic attack on this compound are not described in the available scientific literature. The regioselectivity and stereoselectivity of such reactions, which would be crucial for synthetic applications, remain unexplored.
Protonation and Diprotonation Studies
There is a lack of specific research on the protonation and diprotonation of this compound. While studies on the protonation of similar furan-containing carboxylic acids and esters in strong acids have been conducted to generate superelectrophilic species, this has not been extended to the imidic acid . mdpi.comresearchgate.netnih.gov
Kinetic and Thermodynamic Considerations of Reaction Progress
A search for the kinetic and thermodynamic parameters governing reactions involving this compound yielded no results. Data on reaction rates, activation energies, and the thermodynamic stability of reactants, intermediates, and products are essential for understanding and optimizing chemical transformations. For related compounds like 3-(2-Furyl)-2-propenoic acid, some thermodynamic properties have been determined experimentally. researchgate.net However, no such data is available for the title compound.
Isotopic Labeling Studies for Pathway Determination
No isotopic labeling studies have been published that aim to elucidate the reaction pathways of this compound. This powerful technique for mechanistic investigation has been applied to other furan derivatives to trace metabolic pathways and understand rearrangement mechanisms, but not to the specific compound of interest. nih.gov
Reactivity and Chemical Transformations of 3 Furan 2 Yl 3 Phenylpropanimidic Acid
Reactions of the Imidic Acid Functional Group
The imidic acid group, with the general structure R-C(=NR')OH, is tautomeric with the corresponding amide, R-C(=O)NHR' wikipedia.orgiupac.org. This tautomerism is central to its reactivity, and in many cases, the imidic acid reacts via its more stable amide form. The reactivity of this group is characterized by its susceptibility to nucleophilic attack at the carbon atom of the C=N double bond.
Imidic acids, and their derivatives like imidates, undergo hydrolysis to yield carboxylic acids and amines or amides, with the specific products often depending on the pH of the reaction medium researchgate.net. The process typically involves the nucleophilic attack of water on the protonated imidic acid.
In an acidic medium, the hydrolysis of 3-(furan-2-yl)-3-phenylpropanimidic acid is expected to proceed through a tetrahedral intermediate, which then breaks down to yield 3-(furan-2-yl)-3-phenylpropanoic acid and ammonia. libretexts.orgchemistrysteps.com The mechanism is analogous to the acid-catalyzed hydrolysis of amides, which involves protonation of the carbonyl (or in this case, imino) group to enhance the electrophilicity of the carbon atom, followed by nucleophilic attack by water. libretexts.org
Table 1: Expected Products of Hydrolysis
| Reaction Condition | Expected Major Products |
| Acidic (e.g., aq. HCl) | 3-(Furan-2-yl)-3-phenylpropanoic acid; Ammonium chloride |
| Basic (e.g., aq. NaOH) | Sodium 3-(furan-2-yl)-3-phenylpropanoate; Ammonia |
While direct derivatization methods for this compound are not extensively documented, its hydrolysis products offer clear pathways for derivatization. Such reactions are crucial for analytical purposes, such as enhancing volatility for gas chromatography or improving detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
The resulting carboxylic acid, 3-(furan-2-yl)-3-phenylpropanoic acid, can be converted into a variety of derivatives. For instance, esterification with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis would yield the corresponding ester. For analytical applications, particularly LC-MS, derivatization reagents that react with the carboxyl group, such as benzylamines or imidazolidinone-based reagents, can be employed to create derivatives with enhanced ionization efficiency and chromatographic separation properties. nih.govnih.gov
The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization reactions to form various heterocyclic systems. Such reactions often require specific catalysts or reaction conditions to proceed.
One plausible pathway involves the nitrogen atom of the imidic acid acting as a nucleophile. For example, if an appropriate electrophilic site could be generated on the furan (B31954) or phenyl ring, an intramolecular cyclization could ensue. More commonly, cyclization reactions involve related derivatives. For instance, the cascade aza-Michael addition of amines to unsaturated carboxylic acids, followed by intramolecular cyclization, is a known route to N-substituted pyrrolidone rings. nih.gov While the subject compound is saturated, related unsaturated precursors could undergo such transformations. The hydrolysis of iminohydantoins, which share the imine functionality, involves a tetrahedral intermediate that cyclizes to form hydantoins. rsc.org The study of 2(3H)-furanones shows that they can be converted to other heterocycles like pyridazines or triazoles through reactions involving nucleophilic attack and subsequent ring closure. researchgate.net
The imidic acid functional group can undergo both reduction and oxidation, though these reactions are more commonly studied on its amide tautomer or related imines.
Reduction: The reduction of the imidic acid (or its tautomeric amide form) would primarily target the carbon-nitrogen double bond. Similar to the reduction of amides with strong reducing agents like lithium aluminum hydride (LiAlH₄), the expected product would be the corresponding amine, 1-(furan-2-yl)-1-phenylpropan-2-amine. This transformation effectively converts the C=NOH group into a CH-NH₂ group. libretexts.org Milder, more selective methods for the partial reduction of secondary amides to imines have also been developed using silanes and ruthenium or zirconocene (B1252598) catalysts, which could potentially be adapted. nih.govrsc.orgorganic-chemistry.org
Oxidation: The oxidation of the imidic acid functional group is less common. However, the oxidation of related secondary amides can lead to the formation of imides using reagents like Dess-Martin periodinane or under electrochemical conditions. organic-chemistry.org Oxidation of N-alkylamides can also yield imines. organic-chemistry.org Anodic oxidation has been shown to be a method for cyclization reactions involving imines. nih.gov For this compound, oxidation could potentially lead to more complex structures or degradation, depending on the oxidant and reaction conditions.
Reactions Involving the Furan Moiety
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Its reactivity is significantly greater than that of benzene (B151609). numberanalytics.com
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with milder reagents and under less harsh conditions. pearson.compearson.com The substitution occurs preferentially at the C2 (or α) position. If the C2 position is occupied, as it is in this compound, the electrophilic attack is directed to the other α-position, C5. chemicalbook.com This is due to the greater stability of the carbocation intermediate formed by attack at the α-positions compared to the β-positions (C3 and C4). pearson.comchemicalbook.com
Typical EAS reactions that furan undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. numberanalytics.com For this compound, these reactions would be expected to yield the corresponding 5-substituted derivatives. For example, bromination with bromine in a non-polar solvent would likely yield 3-(5-bromo-furan-2-yl)-3-phenylpropanimidic acid. pearson.com Similarly, acylation under Friedel-Crafts conditions would introduce an acyl group at the C5 position. It is important to note that the high reactivity of the furan ring also makes it prone to ring-opening and polymerization under strongly acidic conditions, which are often used for EAS reactions. nih.gov
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent Example | Predicted Major Product |
| Bromination | Br₂ in Dioxane | 3-(5-Bromofuran-2-yl)-3-phenylpropanimidic acid |
| Nitration | Nitric acid/Acetic anhydride | 3-(5-Nitrofuran-2-yl)-3-phenylpropanimidic acid |
| Acylation | Acetyl chloride/SnCl₄ | 3-(5-Acetylfuran-2-yl)-3-phenylpropanimidic acid |
Ring Opening and Rearrangement Reactions
The furan ring, an aromatic heterocycle, is susceptible to ring opening under certain conditions, particularly in the presence of acid. This reactivity is a significant consideration in the chemical transformations of furan-containing compounds. nih.gov
Acid-Catalyzed Ring Opening:
In an acidic medium, the furan moiety of this compound can undergo protonation, leading to a loss of aromaticity and subsequent ring cleavage. This process is analogous to the acid-catalyzed hydrolysis of furans to yield 1,4-dicarbonyl compounds. stackexchange.com For instance, the ring opening of furfuryl alcohol in the presence of an acid initiator can lead to the formation of levulinic acid or its esters. nih.gov While the exact products for the title compound are not documented, a similar pathway could be anticipated, potentially yielding a substituted 1,4-dicarbonyl compound. The reaction conditions, such as the nature of the acid and the presence of water, would significantly influence the outcome and the extent of ring opening. nih.gov
Rearrangement Reactions:
Rearrangement reactions involving the furan ring in this specific context are not well-documented. However, rearrangements are a common feature in organic synthesis, often catalyzed by acidic or basic conditions. libretexts.org For example, the Favorskii rearrangement transforms α-halo ketones into esters, and the benzilic acid rearrangement converts 1,2-diketones into α-hydroxy carboxylic acids. libretexts.org While not directly applicable to the furan ring itself, the presence of the propanimidic acid functionality could potentially lead to complex intramolecular rearrangements under specific synthetic conditions, though such transformations would be speculative without direct experimental evidence.
A study on the oxidative dearomatization of related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has shown that these compounds can undergo cyclization to form complex structures, a process related to the Paal-Knorr synthesis. nih.gov This suggests that under oxidative conditions, the furan moiety in this compound could potentially undergo dearomatization, leading to intermediates that could participate in rearrangement or cyclization reactions.
| Reaction Type | Reagents/Conditions | Potential Products/Observations | Citation |
| Acid-Catalyzed Ring Opening | Acidic initiator (e.g., HCl, H₂SO₄), Water | Formation of 1,4-dicarbonyl compounds or related structures. | nih.govstackexchange.com |
| Oxidative Dearomatization/Rearrangement | Oxidizing agents (e.g., m-CPBA) | Formation of dearomatized intermediates, potential for cyclization. | nih.gov |
| Borane-Catalyzed Ring Opening | Tris(pentafluorophenyl)borane, Hydrosilanes | α-silyloxy-(Z)-alkenyl silanes. | ibs.re.kr |
Hydrogenation of the Furan Ring
The hydrogenation of the furan ring is a common transformation that converts the aromatic heterocycle into its saturated counterpart, tetrahydrofuran (B95107). britannica.com This reaction typically requires a metal catalyst and a source of hydrogen.
Catalytic Hydrogenation:
The catalytic hydrogenation of furan and its derivatives has been extensively studied. rsc.org Common catalysts for this transformation include noble metals such as palladium (Pd) and platinum (Pt), as well as non-noble metals like nickel (Ni) and ruthenium (Ru). rsc.orgmdpi.com The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures.
For this compound, catalytic hydrogenation would be expected to selectively reduce the furan ring to a tetrahydrofuran ring, yielding 3-phenyl-3-(tetrahydrofuran-2-yl)propanimidic acid. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, minimizing side reactions such as hydrogenolysis of the C-O bonds in the furan ring. rsc.org Studies on furan hydrogenation on Pd/ZrO₂ have shown that at a high H₂/furan ratio, tetrahydrofuran is the sole product. rsc.org
Electrochemical Hydrogenation:
Electrocatalytic hydrogenation (ECH) presents an alternative, milder method for the ring hydrogenation of furanic compounds. researchgate.net This technique utilizes in-situ generated hydrogen from water splitting, avoiding the need for high-pressure hydrogen gas. researchgate.net Palladium- and platinum-containing electrocatalysts have been shown to be effective for the electrosynthesis of tetrahydrofuran derivatives from furfural (B47365) and related furans. rsc.org This method could potentially be applied to this compound, offering a more sustainable route to its hydrogenated derivative.
| Hydrogenation Method | Catalyst/Reagents | Expected Product | Citation |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 3-Phenyl-3-(tetrahydrofuran-2-yl)propanimidic acid | britannica.comrsc.org |
| Electrocatalytic Hydrogenation | Pd- or Pt-containing electrocatalysts, Water | 3-Phenyl-3-(tetrahydrofuran-2-yl)propanimidic acid | researchgate.netrsc.org |
Reactions Involving the Phenyl Moiety
The phenyl group in this compound is an aromatic ring that can undergo various electrophilic substitution reactions. The existing substituents on the ring will direct the position of incoming electrophiles.
Substitutions on the Phenyl Ring
The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the substituent at the 3-position of the propanimidic acid chain will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The substituent attached to the phenyl ring, in this case, the 3-(furan-2-yl)propanimidic acid group, will act as a directing group. Due to the electron-withdrawing nature of the imidic acid and the steric bulk, it is likely to be a meta-directing and deactivating group. Therefore, electrophilic substitution would be expected to occur primarily at the meta-position of the phenyl ring.
A related study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid (TfOH) demonstrates a Friedel-Crafts type reaction where the furan-containing molecule acts as the electrophile. nih.govmdpi.com This suggests that under strongly acidic conditions, the propanimidic acid derivative could also participate in similar transformations.
| Reaction | Reagents | Expected Product Position | Citation |
| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted | youtube.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | meta-bromo or meta-chloro substituted | youtube.com |
| Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid substituted | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl substituted | youtube.com |
Functional Group Transformations on the Phenyl Substituents
If the phenyl ring of this compound already bears substituents, these can be chemically modified. The nature of these transformations depends on the specific functional group present.
Modification of Existing Substituents:
A wide range of functional group interconversions are possible on substituted aromatic rings. ub.edu For example, a nitro group can be reduced to an amino group using reagents like H₂/Pd, Sn/HCl, or Fe/HCl. youtube.com An amino group, in turn, can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups. researchgate.net A carbonyl group from a Friedel-Crafts acylation can be reduced to a methylene (B1212753) group via Clemmensen or Wolff-Kishner reduction. youtube.com
These transformations allow for the synthesis of a diverse array of derivatives of this compound, where the substitution pattern and functionality on the phenyl ring can be tailored for specific applications.
| Initial Substituent | Reagents/Reaction | Resulting Substituent | Citation |
| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amino (-NH₂) | youtube.com |
| Carbonyl (-COR) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (-CH₂R) | youtube.com |
| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | ub.edu |
| Amino (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | researchgate.net |
Spectroscopic Characterization in Advanced Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the environment of each proton.
The ¹H NMR spectrum of 3-(Furan-2-yl)-3-phenylpropanimidic acid is expected to show distinct signals corresponding to the protons in the phenyl ring, the furan (B31954) ring, and the propanimidic acid backbone. Analysis of a closely related structure, 3-(Furan-2-yl)-3-phenylpropanoic acid, shows characteristic chemical shifts that can be used for comparison. For the propanoic acid analog, the phenyl protons typically appear as a multiplet in the aromatic region (δ 7.20–7.35 ppm). The furan protons also resonate in the aromatic region but can be distinguished based on their specific coupling patterns. The methine proton (CH) adjacent to both aromatic rings and the methylene (B1212753) protons (CH₂) of the propane (B168953) chain show characteristic shifts and couplings that confirm their connectivity. nih.govmdpi.com
The imidic acid group (-C(OH)=NH) introduces the possibility of tautomerism, existing in equilibrium with its amide form (-C(=O)NH₂). This can be studied by ¹H NMR, where the presence of distinct signals for the OH and NH protons, or their exchange-broadened peaks, would provide evidence for this dynamic process.
Table 1: Expected ¹H NMR Data for this compound Data is illustrative and based on general principles and analysis of analogous compounds.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | m | - |
| Furan-H5 | ~7.40 | m | - |
| Furan-H3 | ~6.30 | m | - |
| Furan-H4 | ~6.10 | m | - |
| CH (methine) | 4.50 - 4.80 | t | ~7.5 |
| CH₂ (methylene) | 2.90 - 3.20 | d | ~7.5 |
| NH/OH (imidic acid) | Variable (broad) | s | - |
Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the phenyl carbons, the furan carbons, the propane chain carbons, and the imidic acid carbon. The chemical shift of the imidic acid carbon (C=N) would be particularly diagnostic and would differ significantly from the carbonyl carbon in its amide tautomer. Data from related furan-containing compounds helps in assigning these peaks. mdpi.comnih.gov
Table 2: Expected ¹³C NMR Data for this compound Data is illustrative and based on general principles and analysis of analogous compounds.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=N (imidic acid) | 165 - 175 |
| C (ipso, Phenyl) | 140 - 145 |
| C (ipso, Furan) | 150 - 155 |
| CH (aromatic) | 110 - 130 |
| CH (methine) | 40 - 45 |
| CH₂ (methylene) | 42 - 48 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals. ipb.ptresearchgate.net
COSY: A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would confirm the connectivity within the propane backbone (CH-CH₂) and within the furan and phenyl rings.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, confirming the assignments for the methine and methylene groups of the propane chain. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational bands would be:
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group of the imidic acid.
N-H stretch: A sharp to broad peak in the same region (3200-3500 cm⁻¹) for the imine N-H.
C=N stretch: A characteristic absorption around 1640-1690 cm⁻¹.
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
The study of tautomerism is a key application of IR spectroscopy in this context. If the compound exists in equilibrium with its amide tautomer, a strong carbonyl (C=O) stretching band would appear around 1650-1700 cm⁻¹. The absence of a thiol (S-H) band around 2500-2600 cm⁻¹ in related thioamide structures has been used to rule out thione-thiol tautomerism, and a similar principle applies here for identifying the dominant tautomeric form. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Mechanistic Studies
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern observed upon ionization provides structural clues. Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of bonds adjacent to the functional group. libretexts.org
Loss of neutral molecules: Elimination of small, stable molecules.
Cleavage of the side chain: Fragmentation could lead to ions corresponding to the furan ring (m/z 67) or the phenyl group (m/z 77).
Breakdown of the furanone ring: In related furanone structures, characteristic fragmentation involves the breakdown of the heterocyclic ring. imreblank.ch
Analysis of the fragmentation of deuterated furan-2-carbaldehyde shows a predictable mass shift, a technique that could be applied here to clarify fragmentation mechanisms. mdpi.com The fragmentation pattern is crucial for confirming the proposed structure and can be used in mechanistic studies to identify reaction intermediates. miamioh.edu
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on derivatives of similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acids, have been employed to understand their reactivity. bohrium.comdntb.gov.uaox.ac.uk For 3-(Furan-2-yl)-3-phenylpropanimidic acid, DFT calculations would be crucial in determining its ground state properties. These calculations can elucidate the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecule's dipole moment. This information is vital for predicting how the molecule will interact with other chemical species.
For instance, in the context of related furan-containing compounds, DFT has been used to study the electronic and orbital characteristics of reaction intermediates, such as charge distribution and HOMO/LUMO energies, to estimate their electrophilic properties and reactivity. bohrium.com Similar calculations for this compound would provide a detailed picture of its electronic landscape.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850.123 Hartrees |
Note: The data in this table is illustrative and intended to represent the types of results obtained from DFT calculations. Actual values would require specific computational studies.
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and structures. For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from DFT and provide a more precise understanding of its stability and electronic structure.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its chemical and biological activity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy barriers between different conformations. This can be achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure.
The presence of the furan (B31954) and phenyl rings, along with the propanimidic acid chain, allows for several possible low-energy conformations. Understanding the energy landscape of these conformers is essential for predicting the molecule's preferred shape in different environments.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° (gauche) | 0.0 | 65 |
| 2 | 180° (anti) | 0.8 | 30 |
| 3 | -60° (gauche) | 1.5 | 5 |
Note: This table presents a hypothetical conformational analysis. The actual energy values and populations would be determined through detailed computational scans.
Prediction of Tautomeric Equilibria and Interconversion Barriers
Imidic acids can exist in equilibrium with their amide tautomers. researchgate.net Tautomerism is the process by which two isomers, which differ only in the position of a proton and a double bond, are interconverted. ox.ac.ukbyjus.comwikipedia.org For this compound, the imidic acid form can potentially tautomerize to the corresponding amide, 3-(furan-2-yl)-3-phenylpropanamide.
Computational chemistry can be used to predict the relative stabilities of these tautomers and the energy barrier for their interconversion. rsc.org This is critical as the different tautomers may exhibit distinct chemical and physical properties. The equilibrium between the imidic acid and amide forms would be influenced by factors such as solvent and temperature.
Reaction Mechanism Modeling and Transition State Characterization
Computational methods are invaluable for modeling chemical reactions and understanding their mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. DFT calculations have been successfully used to model the hydroarylation of related 3-(furan-2-yl)propenoic acids, identifying the reactive electrophilic species and characterizing the transition states. bohrium.comdntb.gov.uaox.ac.uk
By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For example, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, DFT studies have shown that O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species. bohrium.comdntb.gov.uaox.ac.uk
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide information on static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations of this compound in a solvent, such as water, would reveal how the molecule moves, flexes, and interacts with its environment.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
There are no documented instances of 3-(Furan-2-yl)-3-phenylpropanimidic acid being used as a precursor in the synthesis of complex organic molecules.
Applications in the Construction of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles from this compound has not been reported in scientific literature.
Utility in Divergent Synthetic Strategies
There is no available information on the utility of this compound in divergent synthetic strategies.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidic acids, while not as common as their carboxylic acid counterparts, can be approached through several methods. A primary route is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). nrochemistry.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com Subsequent hydrolysis of this intermediate yields the imidic acid. For the target molecule, this would hypothetically start from 3-(Furan-2-yl)-3-phenylpropanenitrile.
Future research would likely focus on:
Catalyst Development : Exploring more efficient and sustainable catalysts, potentially moving from traditional strong acid catalysts like gaseous HCl to solid acid catalysts or Lewis acids to improve reaction conditions and ease of separation. nih.gov
Green Solvents : Investigating the use of environmentally benign solvents to replace traditional chlorinated solvents.
One-Pot Syntheses : Designing multi-step reactions that can be carried out in a single reactor to improve efficiency and reduce waste, a common goal in modern organic synthesis. researchgate.net
Exploration of New Reactivity Modes and Transformations
Imidic acids and their derivatives are reactive intermediates. Future studies would explore their unique reactivity, which differs from carboxylic acids. Potential areas of exploration include:
Cyclization Reactions : Using the imidic acid functional group as a handle to construct heterocyclic systems, which are common scaffolds in medicinal chemistry.
Nucleophilic Addition : Investigating additions to the carbon-nitrogen double bond to create new functional groups and molecular frameworks.
Rearrangement Reactions : Studying potential molecular rearrangements under thermal or catalytic conditions to access novel chemical structures. The reactivity of the furan (B31954) ring itself, such as through oxidative dearomatization, could lead to complex molecular architectures. mdpi.comnih.gov
Advanced Characterization Techniques for In-Situ Studies
To understand the formation and reactivity of a potentially unstable intermediate like an imidic acid, in-situ characterization is crucial. This involves monitoring the reaction as it happens without isolating the intermediates.
In-Situ NMR Spectroscopy : This technique allows for the real-time observation of chemical transformations, providing data on reaction kinetics, intermediates, and the formation of byproducts. nih.govrsc.orgyoutube.com It would be invaluable for optimizing the synthesis of 3-(Furan-2-yl)-3-phenylpropanimidic acid and studying its subsequent reactions.
In-Situ IR and Raman Spectroscopy : These vibrational spectroscopy techniques can track changes in functional groups, offering complementary information to NMR.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages in terms of safety, control, and scalability. nih.govresearchgate.net
Synthesis of Unstable Intermediates : Flow reactors are ideal for generating and immediately using unstable compounds like imidic acids, minimizing decomposition. thieme-connect.de
Process Optimization : Automated flow systems allow for rapid screening of reaction conditions (temperature, pressure, catalyst, and residence time) to quickly identify the optimal synthetic protocol.
Telescoped Synthesis : Integrating multiple reaction and purification steps into a single, continuous flow process can dramatically improve the efficiency of producing complex molecules. unimi.it
Q & A
Q. What are the optimal synthetic routes for 3-(Furan-2-yl)-3-phenylpropanimidic acid, and how can reaction parameters be systematically optimized?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Parameter Screening: Use fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, trifluoromethylated analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid in ) highlight the role of electron-withdrawing groups in stabilizing intermediates.
- Catalyst Selection: Compare palladium-based catalysts with organocatalysts, noting yields and purity via HPLC ().
- Kinetic Analysis: Monitor reaction progress using in-situ FTIR or NMR to identify rate-limiting steps (, NIST data).
Reference: Reaction fundamentals in (RDF2050112) and precursor design in .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Structural Elucidation: Combine -/-NMR (e.g., stereochemical analysis in ) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Purity Assessment: Use reversed-phase HPLC with UV detection (210–254 nm) and compare retention times to standards ().
- Thermal Stability: Differential scanning calorimetry (DSC) to determine decomposition temperatures (mp data in ).
Reference: Analytical protocols in and NIST data ().
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts ().
- Storage Recommendations: Use inert atmospheres (argon) and amber glass vials to prevent oxidation and photodegradation ().
Reference: Safety and stability data in .
Q. What methodologies are recommended for resolving chiral centers in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients (, chiral amino acid example).
- Dynamic Kinetic Resolution: Use enzymatic catalysts (e.g., lipases) to enantioselectively hydrolyze esters (’s stereochemical analysis).
Reference: Chiral separation strategies in .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic addition or cyclization reactions?
Methodological Answer:
- Isotopic Labeling: Incorporate or to track bond formation/cleavage (e.g., ’s precursor studies).
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies (, NIST computational tools).
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.
Reference: Reaction fundamentals in and computational data in .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Variable Solvent Analysis: Record NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects ().
- X-ray Crystallography: Resolve ambiguities via single-crystal structure determination (’s synthetic route validation).
- Cross-Validation: Compare with spectral libraries (e.g., PubChem, ) and theoretical predictions ().
Reference: Data interpretation frameworks in and analytical methods in .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- QSPR Models: Train models using descriptors like logP, polar surface area, and H-bond donors (’s NIST data).
- Molecular Dynamics (MD): Simulate solubility in aqueous/organic mixtures using GROMACS (’s solubility parameters).
- pKa Prediction: Use MarvinSketch or ACD/Labs software based on substituent effects (’s acidity data).
Reference: Computational tools in and structural data in .
Q. How can researchers identify and characterize byproducts formed during the synthesis of this compound?
Methodological Answer:
- LC-MS/MS: Fragment unknown peaks using collision-induced dissociation (CID) and match to spectral databases ().
- Isolation via Prep-HPLC: Scale-up chromatographic separation for NMR and IR analysis (’s forensic protocols).
- Mechanistic Inference: Correlate byproduct structures with proposed reaction pathways (’s reactor design principles).
Reference: Byproduct analysis in .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Heat Transfer Limitations: Use jacketed reactors with precise temperature control (’s process control guidelines).
- Catalyst Recycling: Immobilize catalysts on silica or magnetic nanoparticles to improve recovery (’s trifluoromethyl compound handling).
- Purification at Scale: Switch from column chromatography to crystallization or distillation (’s safety protocols).
Reference: Scale-up strategies in .
Q. How can comparative studies between this compound and its structural analogs inform SAR (Structure-Activity Relationship) development?
Methodological Answer:
- Analog Synthesis: Modify the furan ring (e.g., 3-(3-Furyl)acrylic acid in ) or phenyl substituents (’s fluorinated analogs).
- Biological Assays: Test analogs in enzyme inhibition or receptor-binding assays (e.g., ’s fluoropyridine bioactivity).
- Data Clustering: Use PCA (Principal Component Analysis) to correlate structural features with activity (’s comparative frameworks).
Reference: SAR methodologies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
